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Compound of Interest

Compound Name: C.I. Reactive red 2

Cat. No.: B105821 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of C.I. Reactive Red 2 and its potential application

as a fluorescent probe against established alternatives. While traditionally used as a textile

dye, the reactive nature of C.I. Reactive Red 2 suggests a potential for covalent labeling of

biomolecules. However, comprehensive data on its fluorescent properties for biological imaging

applications is limited. This guide will objectively compare its known characteristics with those

of well-established red fluorescent probes: Cy3, Alexa Fluor 546, and Rhodamine B, providing

supporting experimental data and protocols for these alternatives.

Quantitative Performance Comparison
The selection of a fluorescent probe is critically dependent on its photophysical properties.

Brightness, a function of the molar extinction coefficient and quantum yield, and photostability

are key parameters for sensitive and robust detection in fluorescence microscopy and other

applications.
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Property
C.I. Reactive
Red 2 (Procion
Red MX-5B)

Cy3
Alexa Fluor
546

Rhodamine B

Excitation Max

(nm)
~538 ~550[1] ~554[2] ~570[3]

Emission Max

(nm)

Not readily

available for bio-

imaging

~570[1] ~570[2] ~590[3]

Molar Extinction

Coefficient

(cm⁻¹M⁻¹)

Not readily

available for bio-

imaging

~150,000 ~104,000 ~110,000

Quantum Yield

(Φ)

Not readily

available for bio-

imaging

~0.31[4] ~0.70 0.31 - 0.54[5]

Photostability
Moderate (as a

textile dye)
Good Excellent Good

Reactive Group Dichlorotriazine

N-

hydroxysuccinimi

de (NHS) ester

N-

hydroxysuccinimi

de (NHS) ester

Isothiocyanate

(ITC) or NHS

ester

Primary Target
Amines,

Hydroxyls

Primary amines

(Lysine, N-

terminus)

Primary amines

(Lysine, N-

terminus)

Primary amines

(Lysine, N-

terminus)

Experimental Protocols
Detailed and validated protocols are essential for reproducible and reliable protein labeling.

Below are standard protocols for the widely used alternative fluorescent probes.

Protein Labeling with Cy3 NHS Ester
This protocol is a general guideline for labeling proteins with Cy3 N-hydroxysuccinimide (NHS)

ester.
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1. Protein Preparation:

The protein solution should be in an amine-free buffer, such as phosphate-buffered saline

(PBS) at a pH of 7.2-7.4. Buffers containing primary amines like Tris or glycine will compete

with the labeling reaction and must be removed by dialysis or buffer exchange.[1]

The recommended protein concentration is 2-10 mg/mL.[6]

2. Dye Preparation:

Dissolve the Cy3 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide

(DMSO) to a concentration of 10 mg/mL immediately before use.[6]

3. Labeling Reaction:

Add the reactive dye solution to the protein solution at a molar ratio of 10-20 moles of dye

per mole of protein.

Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

[1]

4. Purification:

Remove unreacted dye by gel filtration (e.g., a spin column) or dialysis.[1]

5. Determination of Degree of Labeling (DOL):

The DOL, the average number of dye molecules per protein, can be determined by

measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's

absorbance maximum (~550 nm for Cy3).

Protein Labeling with Alexa Fluor 546 NHS Ester
This protocol outlines the steps for labeling proteins with Alexa Fluor 546 NHS ester.

1. Protein Preparation:
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Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0). If

necessary, perform buffer exchange.

The optimal protein concentration is typically around 2 mg/mL.[7]

2. Labeling Reaction:

Each vial of the Alexa Fluor 546 protein labeling kit is typically sufficient for labeling

approximately 1 mg of IgG.[7]

Add the reactive dye to the protein solution.

Incubate for 1 hour at room temperature.[8]

3. Purification:

Purify the labeled protein from free dye using a spin column provided in the labeling kit or

through dialysis.[7]

4. Storage:

Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding

a cryoprotectant and storing at -20°C.

Protein Labeling with Rhodamine B Isothiocyanate
(RBITC)
This protocol provides a general procedure for labeling proteins with RBITC.

1. Protein Preparation:

The protein should be in a carbonate-bicarbonate buffer at pH 9.0.

A typical protein concentration is 2-5 mg/mL.

2. Dye Preparation:

Dissolve RBITC in DMSO or DMF to a concentration of 1 mg/mL.
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3. Labeling Reaction:

Add 50-100 µg of RBITC for every 1 mg of protein.

Incubate for 1-2 hours at room temperature with continuous stirring.

4. Purification:

Separate the labeled protein from unreacted dye using a gel filtration column.

Mandatory Visualization
Signaling Pathway: General Mechanism of Azo Dye
Photodegradation
Azo dyes, including C.I. Reactive Red 2, can undergo photodegradation upon exposure to

light, which is a critical consideration for photostability in fluorescence applications. The

process often involves the generation of reactive oxygen species (ROS).
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Azo Dye
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Light Absorption (hν)
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Energy Transfer
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Preparation

Reaction

Purification & Analysis

1. Prepare Protein Solution
(Amine-free buffer, pH 7.2-9.0)

3. Mix and Incubate
(1 hour, Room Temperature, Dark)

2. Prepare Dye Solution
(Dissolve in DMSO/DMF)

4. Purify Labeled Protein
(Spin Column / Dialysis)

5. Characterize Conjugate
(Determine DOL)
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Start: Select a Red
Fluorescent Probe

High Brightness
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High Photostability
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Yes

Cost is a Major
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No

Consider Alexa Fluor 546

Yes
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No

Consider Rhodamine B Consider C.I. Reactive Red 2
(Requires further characterization)

No Yes

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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